molecular formula C11H10FN B1447189 5-Fluoro-2,8-dimethylquinoline CAS No. 1935335-91-3

5-Fluoro-2,8-dimethylquinoline

Cat. No. B1447189
CAS RN: 1935335-91-3
M. Wt: 175.2 g/mol
InChI Key: PNLQXRUMGIDZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,8-dimethylquinoline is an organic compound with the molecular formula C11H10FN . It has an average mass of 175.202 Da and a monoisotopic mass of 175.079727 Da .


Synthesis Analysis

The synthesis of 5-Fluoro-2,8-dimethylquinoline or its derivatives involves various methods. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized as potential α-glucosidase inhibitors . Another study highlighted the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,8-dimethylquinoline consists of a quinoline core with a fluorine atom and two methyl groups attached at the 5th and 8th positions, respectively .


Chemical Reactions Analysis

Fluorinated quinolines, including 5-Fluoro-2,8-dimethylquinoline, exhibit unique chemical properties. They undergo various reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .

Scientific Research Applications

Antibacterial Activity

5-Fluoro-2,8-dimethylquinoline: has been studied for its potential as an antibacterial agent. The incorporation of a fluorine atom into quinoline derivatives is known to enhance their biological activity. This compound, as part of the broader family of fluoroquinolones, exhibits a broad spectrum of antibacterial activity . These properties make it a candidate for developing new antibiotics to combat resistant bacterial strains.

Anticancer Properties

Research has indicated that certain quinoline derivatives show promise in anticancer therapy. Fluorinated quinolines, including 5-Fluoro-2,8-dimethylquinoline , have been synthesized and evaluated for their activity against various cancer cell lines, such as lung, cervical, colon, liver, and breast cancer . The compound’s ability to inhibit cancer cell proliferation makes it a valuable molecule for further drug development.

Antimalarial Drug Development

The quinoline ring system has been a cornerstone in the search for synthetic antimalarial drugs5-Fluoro-2,8-dimethylquinoline could serve as a precursor or a model compound for designing new antimalarial drugs, leveraging the enhanced biological activity provided by the fluorine atom .

Enzyme Inhibition

Quinoline derivatives are known to act as inhibitors of various enzymes. The specific structure of 5-Fluoro-2,8-dimethylquinoline may allow it to bind to enzyme active sites, inhibiting their function, which is a crucial mechanism in treating diseases like rheumatic arthritis and psoriasis .

Agricultural Applications

Some fluorinated quinolines have found applications in agriculture, possibly as pesticides or growth regulators. The unique properties of 5-Fluoro-2,8-dimethylquinoline could be harnessed to develop novel agricultural chemicals that improve crop protection and yield .

Material Science

The quinoline structure is also used in the production of liquid crystals and cyanine dyes5-Fluoro-2,8-dimethylquinoline could contribute to the synthesis of new materials with specific optical properties for use in electronic displays and high-tech imaging devices .

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-2,8-dimethylquinoline was not found, fluorinated compounds can be hazardous. For instance, 5-fluorouracil is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and damaging the unborn child .

properties

IUPAC Name

5-fluoro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLQXRUMGIDZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,8-dimethylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2,8-dimethylquinoline
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2,8-dimethylquinoline
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2,8-dimethylquinoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2,8-dimethylquinoline
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2,8-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.